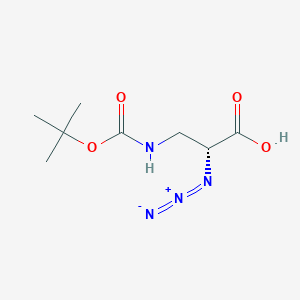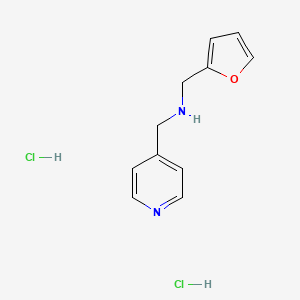![molecular formula C11H24Cl2N2O B6350703 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95% CAS No. 6333-22-8](/img/structure/B6350703.png)
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a research chemical . It has the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves the organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal . The reaction profile, particularly the selectivity for the formation of mono- and bis-condensation products, is crucial for obtaining a high yield of the desired product . The product can be isolated in a 90% yield as a dark crystalline solid .Molecular Structure Analysis
The molecular structure of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride can be represented by the formula C11H24Cl2N2O . Its average mass is 271.227 Da and its monoisotopic mass is 270.126556 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride include the condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal . The reaction is organocatalyzed and results in the removal of methanol produced during the reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Ketocyanine Dyes
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is recognized as a precursor for the synthesis of symmetrical ketocyanine dyes . Ketocyanines are synthetic colored molecules that generally absorb in the visible to near-infrared region .
Solvent Polarity Indicators
Ketocyanines, which can be synthesized from 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride, have demonstrated potential as solvent polarity indicators for application in bulk optode membranes .
Photographic Sensitization
Polymethine dyes, which include ketocyanines, have been attracting much attention for high-technology applications such as photographic sensitization .
Laser Technology
Polymethine dyes, synthesized from 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride, are used in laser technology .
Nonlinear Optics
Polymethine dyes, including ketocyanines, are used in nonlinear optics, a branch of optics that deals with the interaction of light with matter in a manner that is not linearly related to the electric field of the light .
Optical Recording
Polymethine dyes are used in optical recording technologies .
Photovoltaic and Solar Cells
Polymethine dyes, synthesized from 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride, are used in photovoltaic and solar cells .
Fluorescence Labeling in Molecular Biology
Polymethine dyes, including ketocyanines, are used for fluorescence labeling in molecular biology .
Eigenschaften
IUPAC Name |
2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFOJSIGRNIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)



![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)




amine dihydrochloride](/img/structure/B6350705.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)